

Physical and chemical properties of isopropyl phosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl phosphine*

Cat. No.: *B14143673*

[Get Quote](#)

An In-depth Technical Guide to Isopropyl Phosphines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **isopropyl phosphines**, with a focus on di- and triisopropylphosphine due to the limited availability of data on **monoisopropyl phosphine**. This document summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams to facilitate understanding.

Introduction to Isopropyl Phosphines

Isopropyl phosphines are organophosphorus compounds where one or more isopropyl groups are attached to a phosphorus atom. The degree of substitution significantly influences the steric and electronic properties of the molecule, leading to a range of applications, particularly in catalysis and organic synthesis. This guide will primarily focus on diisopropylphosphine and triisopropylphosphine.

A Note on Monoisopropyl Phosphine: Publicly available scientific literature and chemical databases contain scarce information on the physical and chemical properties of **monoisopropyl phosphine**. The most closely related compound with available data is monoisopropyl phosphate, which has a different chemical structure and properties.

Physical Properties

The physical properties of di- and triisopropylphosphine are summarized in the tables below. These properties are crucial for handling, storage, and application in various experimental setups.

Table 1: Physical Properties of Diisopropylphosphine

Property	Value	Reference
CAS Number	20491-53-6	[1] [2]
Molecular Formula	C ₆ H ₁₅ P	[1]
Molecular Weight	118.16 g/mol	[1]
Appearance		
Boiling Point		
Melting Point		
Density		
Solubility		

Table 2: Physical Properties of Triisopropylphosphine

Property	Value	Reference
CAS Number	6476-36-4	[3] [4] [5]
Molecular Formula	C9H21P	[3] [4]
Molecular Weight	160.24 g/mol	[3] [4]
Appearance	Colorless liquid	[5]
Boiling Point	81 °C @ 22 mmHg	[5]
Melting Point		
Density	0.839 g/mL at 25 °C	[5]
Refractive Index	n20/D 1.466	[5]
Solubility	Soluble in alkanes	[5]
Vapor Pressure	1.18 mmHg at 25°C	[5]
Flash Point	1 °F	[5]

Chemical Properties and Reactivity

Isopropyl phosphines are reactive compounds, with their reactivity largely dictated by the lone pair of electrons on the phosphorus atom and the steric bulk of the isopropyl groups.

Diisopropylphosphine: As a secondary phosphine, it can undergo reactions at the P-H bond, such as deprotonation to form a phosphide anion or addition to unsaturated bonds.

Triisopropylphosphine: This tertiary phosphine is a strong Lewis base and a bulky ligand.[\[3\]](#) Its key chemical properties include:

- **Ligand in Organometallic Chemistry:** It readily forms stable complexes with various transition metals, making it a valuable ligand in catalysis.[\[3\]](#)[\[5\]](#)
- **Nucleophilicity:** The lone pair on the phosphorus atom makes it a good nucleophile, enabling its use in various organic transformations.[\[3\]](#)
- **Oxidation:** It can be oxidized to form triisopropylphosphine oxide or sulfide.[\[3\]](#)

- Pyrophoricity: Triisopropylphosphine is pyrophoric, meaning it can ignite spontaneously in air. It is also corrosive and reacts violently with water and strong oxidizing agents.[3]

Molecular Structures

The molecular structures of di- and triisopropylphosphine are depicted below.

Caption: Molecular structure of diisopropylphosphine.

Caption: Molecular structure of triisopropylphosphine.

Experimental Protocols

The synthesis of **isopropyl phosphines** often involves the reaction of a phosphorus halide with an isopropyl Grignard reagent. The following is a general experimental protocol that can be adapted for the synthesis of di- and triisopropylphosphine.

General Synthesis of Isopropyl Phosphines via Grignard Reaction

This protocol outlines the synthesis of alkylphosphines using a Grignard reagent and phosphorus trichloride. The stoichiometry of the reactants will determine the primary product (di- or tri-substituted phosphine).

Materials:

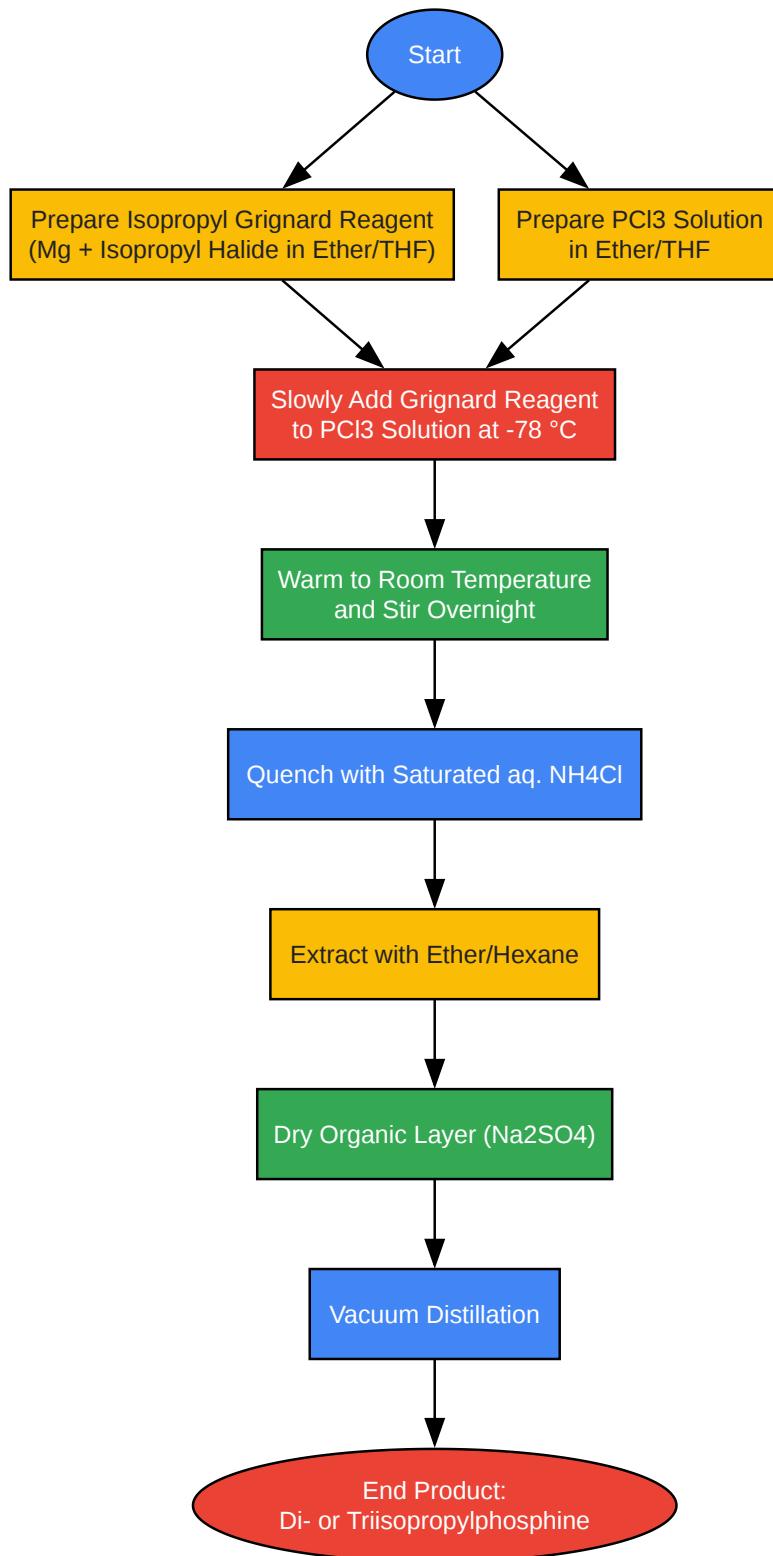
- Magnesium turnings
- Isopropyl halide (e.g., 2-bromopropane or 2-chloropropane)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Phosphorus trichloride (PCl_3)
- Anhydrous hexane
- Saturated aqueous ammonium chloride (NH_4Cl) solution

- Anhydrous sodium sulfate (Na_2SO_4)
- Standard Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.
 - Add a small crystal of iodine to activate the magnesium.
 - Prepare a solution of isopropyl halide in anhydrous diethyl ether or THF.
 - Add a small portion of the isopropyl halide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
 - Once the reaction has started, add the remaining isopropyl halide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
 - Cool the Grignard reagent to room temperature.
- Reaction with Phosphorus Trichloride:
 - In a separate flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer, place a solution of phosphorus trichloride in anhydrous diethyl ether or THF under an inert atmosphere.
 - Cool the PCl_3 solution to -78 °C using a dry ice/acetone bath.

- Slowly add the prepared Grignard reagent to the PCl_3 solution dropwise, maintaining the temperature below $-60\text{ }^\circ\text{C}$. The molar ratio of Grignard reagent to PCl_3 will determine the product distribution. For triisopropylphosphine, a ratio of at least 3:1 is required. For diisopropylphosphine, a ratio of approximately 2:1 should be used.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.


- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer.
 - Extract the aqueous layer with diethyl ether or hexane.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter the solution and remove the solvent under reduced pressure.
 - Purify the crude product by vacuum distillation.

Safety Precautions:

- All manipulations should be carried out under an inert atmosphere due to the air and moisture sensitivity of the reagents and products.
- Phosphorus trichloride is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
- Grignard reagents are highly reactive and flammable.
- **Isopropyl phosphines** are pyrophoric and should be handled with extreme care.

Experimental Workflow Diagram

General Synthesis Workflow for Isopropyl Phosphines

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of **isopropyl phosphines**.

Spectral Information

While detailed spectral data is best obtained from original research articles, general information is available.

- ^1H NMR: The proton NMR spectra of **isopropyl phosphines** will show characteristic signals for the methyl and methine protons of the isopropyl groups, with coupling to the phosphorus atom.
- ^{13}C NMR: The carbon NMR spectra will show signals for the methyl and methine carbons, also with phosphorus coupling.
- ^{31}P NMR: The phosphorus-31 NMR spectrum is a key characterization technique for phosphines and will show a single resonance for each unique phosphorus environment. PubChem provides links to spectral data for triisopropylphosphine.[\[4\]](#)

Safety and Handling

Isopropyl phosphines, particularly triisopropylphosphine, are hazardous materials.

- Pyrophoric: They can ignite spontaneously on contact with air.[\[3\]](#)
- Corrosive: They can cause severe skin burns and eye damage.[\[4\]](#)
- Toxicity: They are toxic if inhaled, ingested, or absorbed through the skin.[\[3\]](#)
- Reactivity: They react violently with water and strong oxidizing agents.[\[3\]](#)

Always handle **isopropyl phosphines** in a well-ventilated fume hood under an inert atmosphere. Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, is essential.[\[6\]](#)

Applications

The unique steric and electronic properties of **isopropyl phosphines** make them valuable in several areas of chemical research and development:

- **Catalysis:** As ligands for transition metals, they are used in a variety of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation.[3][5]
- **Organic Synthesis:** They can act as nucleophiles or bases in various organic transformations.[3]
- **Precursors:** Triisopropylphosphine can serve as a starting material for the synthesis of more complex phosphine ligands.[3]

This guide provides a foundational understanding of the physical and chemical properties of di- and triisopropylphosphine. For more detailed information, researchers are encouraged to consult the primary literature and safety data sheets for these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Di-i-propylphosphine | C6H15P | CID 536496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS RN 20491-53-6 | Fisher Scientific [fishersci.ca]
- 3. Buy Triisopropylphosphine | 6476-36-4 [smolecule.com]
- 4. Triisopropylphosphine | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 6476-36-4,TRIISOPROPYLPHOSPHINE | lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [Physical and chemical properties of isopropyl phosphine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14143673#physical-and-chemical-properties-of-isopropyl-phosphine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com